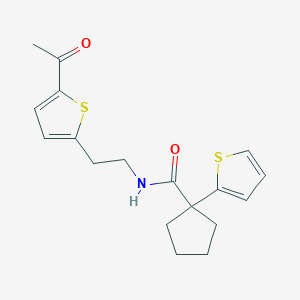
N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C18H21NO2S2 and its molecular weight is 347.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structural characteristics, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound's molecular formula is C15H17N1O1S2, with a molecular weight of approximately 283.43 g/mol. It features a cyclopentane ring, thiophene moieties, and an acetyl group, which contribute to its unique properties and potential biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C15H17N1O1S2 |
| Molecular Weight | 283.43 g/mol |
| Structural Features | Cyclopentane ring, thiophene moieties, acetyl group |
Mechanisms of Biological Activity
Preliminary studies indicate that this compound may exhibit significant biological activity through various mechanisms:
- Cannabinoid Receptor Modulation : Similar compounds have shown potential in modulating cannabinoid receptors, suggesting that this compound may also interact with these receptors, influencing pain perception and inflammation pathways.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects in conditions such as cancer and inflammation.
- Antimicrobial Activity : Thiophene derivatives are known for their antimicrobial properties, which may extend to this compound, providing a basis for further exploration in infectious disease treatment.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-propyl-1-(thiophen-2-yl)cyclopentanecarboxamide | Cyclopentane ring with thiophene | Propyl substitution affects solubility and receptor interaction |
| 3-cyano-4-hydroxy-N-(4-methylphenyl)-6-oxo-N-thiophen-2-yl-cyclohexane carboxamide | Cyclohexane instead of cyclopentane | Different ring size alters steric properties |
| 2-acetylthiophene | Simple thiophene derivative | Primarily used in organic synthesis |
These comparisons highlight the unique combination of structural elements in this compound that may contribute to its distinct biological activity compared to other compounds.
Case Studies and Research Findings
Recent research has focused on the pharmacological effects of thiophene derivatives. A study published in 2023 examined the efficacy of similar compounds in modulating cannabinoid receptors and found promising results indicating potential therapeutic applications in pain management. Another study highlighted the antimicrobial properties of thiophene derivatives, suggesting that this compound could be explored for its ability to combat resistant bacterial strains.
属性
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S2/c1-13(20)15-7-6-14(23-15)8-11-19-17(21)18(9-2-3-10-18)16-5-4-12-22-16/h4-7,12H,2-3,8-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPVIKXGOUBJAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)C2(CCCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














